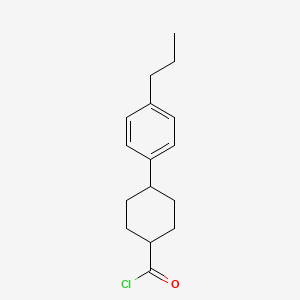
4-(4-Propylphenyl)cyclohexane-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Propylphenyl)cyclohexane-1-carbonyl chloride is an organic compound with the molecular formula C16H21ClO It is a derivative of cyclohexane, featuring a propylphenyl group and a carbonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Propylphenyl)cyclohexane-1-carbonyl chloride typically involves the reaction of 4-(4-Propylphenyl)cyclohexanone with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the ketone is converted to the corresponding acyl chloride. The general reaction scheme is as follows:
4-(4-Propylphenyl)cyclohexanone+SOCl2→4-(4-Propylphenyl)cyclohexane-1-carbonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of thionyl chloride in large-scale production requires careful handling due to its corrosive nature and the release of sulfur dioxide gas.
Chemical Reactions Analysis
Types of Reactions
4-(4-Propylphenyl)cyclohexane-1-carbonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water, the acyl chloride group hydrolyzes to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the acyl chloride group under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used in anhydrous conditions to reduce the acyl chloride to an alcohol.
Hydrolysis: The reaction with water or aqueous base (e.g., NaOH) leads to the formation of the carboxylic acid.
Major Products Formed
Nucleophilic Substitution: Formation of amides, esters, and thioesters.
Reduction: Formation of 4-(4-Propylphenyl)cyclohexanol.
Hydrolysis: Formation of 4-(4-Propylphenyl)cyclohexane-1-carboxylic acid.
Scientific Research Applications
4-(4-Propylphenyl)cyclohexane-1-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: It is employed in the synthesis of biologically active molecules for medicinal chemistry research.
Industrial Applications: The compound is used in the production of specialty chemicals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Propylphenyl)cyclohexane-1-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form various derivatives through nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylphenyl)cyclohexane-1-carbonyl chloride
- 4-(4-Ethylphenyl)cyclohexane-1-carbonyl chloride
- 4-(4-Butylphenyl)cyclohexane-1-carbonyl chloride
Uniqueness
4-(4-Propylphenyl)cyclohexane-1-carbonyl chloride is unique due to the presence of the propyl group on the phenyl ring, which can influence its reactivity and physical properties. Compared to its methyl, ethyl, and butyl analogs, the propyl group provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
85230-05-3 |
|---|---|
Molecular Formula |
C16H21ClO |
Molecular Weight |
264.79 g/mol |
IUPAC Name |
4-(4-propylphenyl)cyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C16H21ClO/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(17)18/h4-7,14-15H,2-3,8-11H2,1H3 |
InChI Key |
BZAQZVDKSWINPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2CCC(CC2)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















